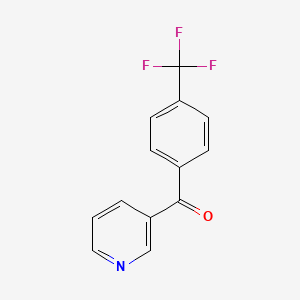

3-(4-Trifluorométhylbenzoyl)pyridine

Vue d'ensemble

Description

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone (PFMP) is a synthetic compound composed of a pyridine ring, a trifluoromethylphenyl group, and a ketone group. It is a colorless liquid at room temperature and has a wide range of applications in the fields of organic synthesis and medicinal chemistry. PFMP is an important intermediate in the synthesis of many pharmaceuticals, including some anti-cancer drugs, and has been studied extensively in both medicinal and organic chemistry.

Applications De Recherche Scientifique

Applications antimicrobiennes

3-(4-Trifluorométhylbenzoyl)pyridine: a été exploré pour son potentiel antimicrobien. Des études ont examiné son efficacité contre diverses souches microbiennes, ce qui pourrait conduire au développement de nouveaux agents antimicrobiens .

Découverte de médicaments anticancéreux

Ce composé a également été évalué pour son activité contre le récepteur contenant le domaine d'insertion de la kinase (KDR), une cible validée pour la découverte de médicaments anticancéreux. La présence du groupe trifluorométhyle peut améliorer son efficacité en tant qu'inhibiteur de kinase .

Lutte antiparasitaire

Le groupe trifluorométhyle, lorsqu'il est attaché à la pyridine, a montré des propriétés de lutte antiparasitaire supérieures par rapport aux insecticides traditionnels contenant du phényle. Cela en fait un composé précieux dans le développement de nouveaux agents de lutte antiparasitaire .

Industrie agrochimique

Dans l'industrie agrochimique, les dérivés de This compound sont principalement utilisés pour protéger les cultures contre les ravageurs. L'introduction d'atomes de fluor dans ces composés a constitué une avancée significative dans la protection des cultures .

Industrie pharmaceutique

L'industrie pharmaceutique tire parti des propriétés uniques de ce composé, en particulier dans la synthèse de produits chimiques organiques fluorés qui sont essentiels au développement de nouveaux médicaments .

Mécanisme D'action

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12

- DrugBank. (2010). N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE

- Narasimhan, B., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-13

: Read more : DrugBank : Full article

Safety and Hazards

Orientations Futures

The future directions for “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” and its derivatives are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

Analyse Biochimique

Biochemical Properties

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and function .

Cellular Effects

The effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of key signaling proteins, thereby modulating pathways such as the MAPK/ERK pathway. Additionally, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can alter the expression levels of certain genes, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. Additionally, it can interact with transcription factors, influencing gene expression. These interactions can lead to changes in the cellular environment, affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound can result in sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For instance, the interaction of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone with cytochrome P450 enzymes can lead to its oxidation and subsequent formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone within cells can influence its biological activity and efficacy .

Subcellular Localization

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone can influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCXNAXAAXKXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245193 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21221-92-1 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

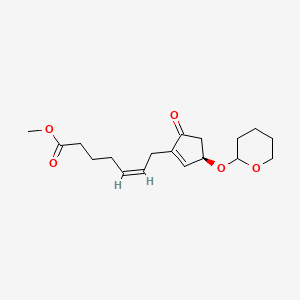

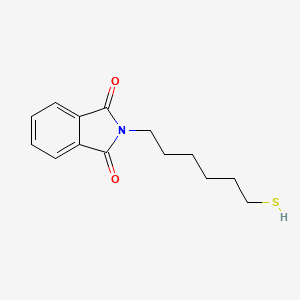

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

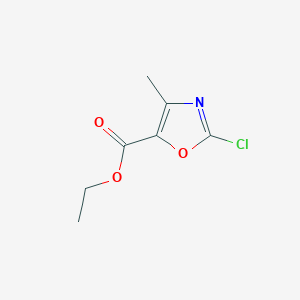

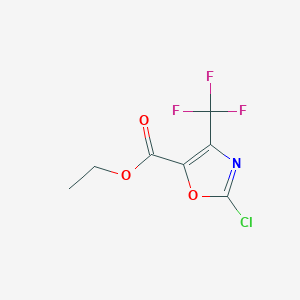

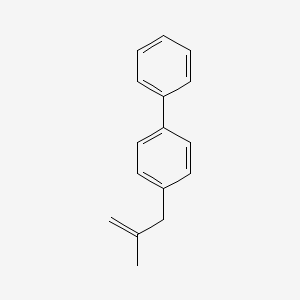

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)